

Spectroscopic Profile of 1-Phenyldecane: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyldecane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenyldecane** ($C_{16}H_{26}$), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

1-Phenyldecane is an aromatic hydrocarbon consisting of a phenyl group attached to a ten-carbon alkyl chain. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and industrial applications. This document summarizes the key spectroscopic features of **1-phenyldecane** and provides detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for **1-phenyldecane** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

2.1.1. ^1H NMR Data

The ^1H NMR spectrum of **1-phenyldecane** exhibits characteristic signals for both the aromatic and aliphatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.10	m	5H	Ar-H
2.58	t	2H	Ar-CH ₂ -
1.58	quint	2H	Ar-CH ₂ -CH ₂ -
1.26	m	14H	-(CH ₂) ₇ -
0.88	t	3H	-CH ₃

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)

2.1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum provides detailed information about the carbon framework of **1-phenyldecane**.

Chemical Shift (δ) ppm	Assignment
142.8	Ar-C (quaternary)
128.4	Ar-CH
128.2	Ar-CH
125.5	Ar-CH
36.0	Ar-CH ₂ -
31.9	-CH ₂ -
31.4	-CH ₂ -
29.6	-CH ₂ -
29.5	-CH ₂ -
29.3	-CH ₂ -
22.7	-CH ₂ -
14.1	-CH ₃

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-phenyldecane** shows characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3087, 3062, 3028	Weak	Aromatic C-H Stretch
2955, 2925, 2854	Strong	Aliphatic C-H Stretch
1604, 1496, 1454	Medium-Weak	Aromatic C=C Stretch
723, 696	Strong	C-H Out-of-plane Bend (monosubstituted benzene)

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1-phenyldecane** is presented below.

m/z	Relative Intensity (%)	Assignment
218	15	[M] ⁺ (Molecular Ion)
105	18	[C ₈ H ₉] ⁺
92	100	[C ₇ H ₈] ⁺ (Tropylium ion)
91	80	[C ₇ H ₇] ⁺ (Benzyl cation)

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **1-phenyldecane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

A thin film of neat **1-phenyldecane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

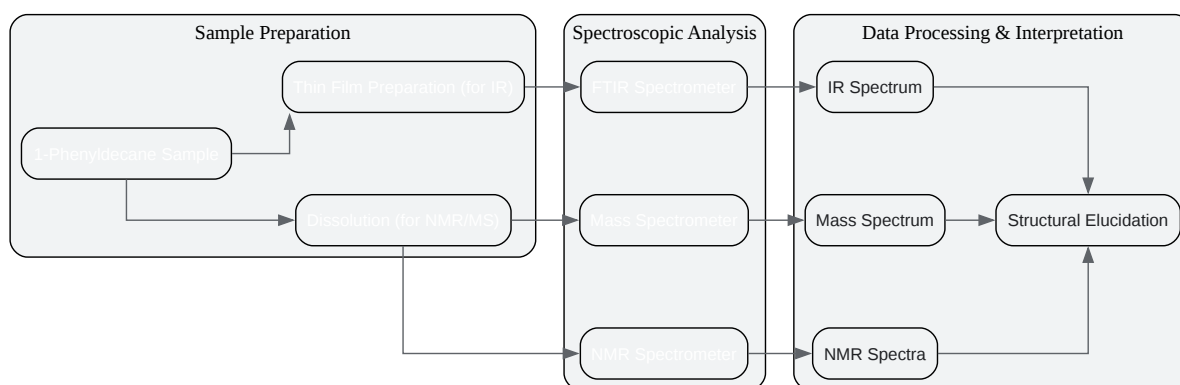
Mass Spectrometry

A dilute solution of **1-phenyldecane** in a volatile organic solvent is introduced into the mass spectrometer. The sample is ionized using electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

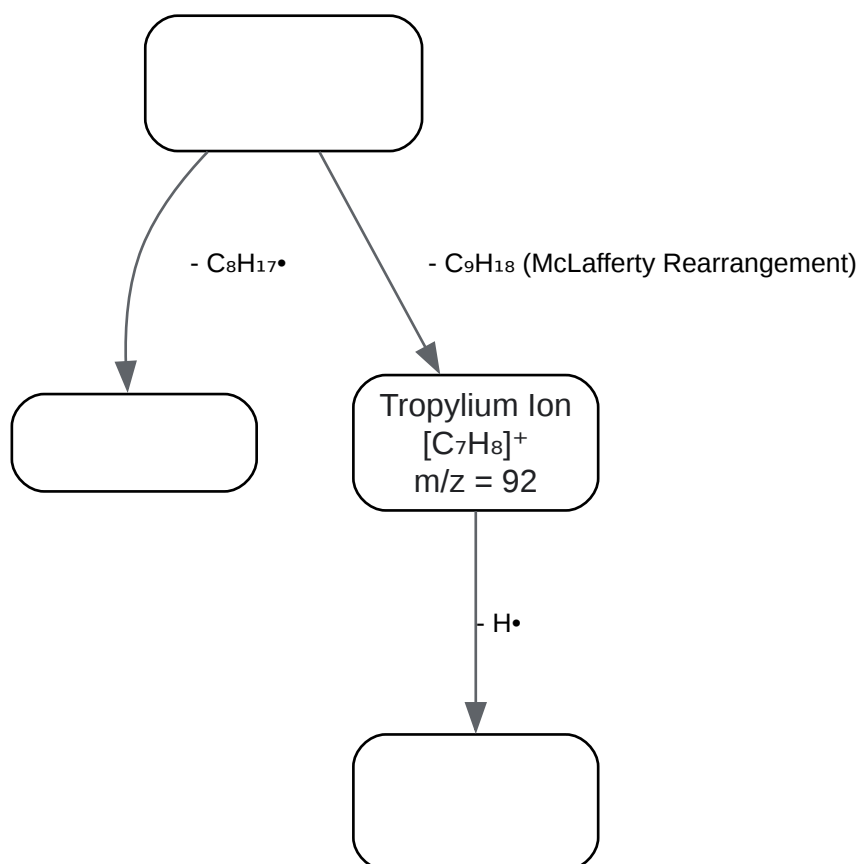


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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates the major fragmentation pathway of **1-phenyldecane** under electron ionization.



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Caption: Key fragmentation of **1-phenyldecane** in EI-MS.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyldecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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